molecular formula C21H18N2O2 B068168 (-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] CAS No. 175166-49-1

(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]

Cat. No. B068168
M. Wt: 330.4 g/mol
InChI Key: BDHSVQLSNIGJNC-JYWFKMLOSA-N
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Description

Synthesis Analysis

The synthesis of oxazoles, which are core components of the mentioned compound, involves catalytic processes under mild conditions. For example, gold catalysis has been used for the synthesis of disubstituted oxazoles from propargylcarboxamides, showcasing a method that allows the formation of oxazoles with significant efficiency and under gentle reaction conditions (Hashmi et al., 2004). Additionally, the versatility of oxazoles synthesis has been demonstrated through the use of templates like 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, which allows for the synthesis of various functionalized oxazoles (Misra & Ila, 2010).

Molecular Structure Analysis

Chiral bis(oxazoline) complexes containing similar molecular frameworks to the compound have been synthesized and characterized, with their structure and applications in catalytic reactions detailed. The single crystal X-ray analyses of these complexes provide insight into the molecular structure and potential reactivity of such compounds (Jiang et al., 2001).

Chemical Reactions and Properties

Oxazole derivatives, such as those related to the target compound, have been synthesized through various chemical reactions including copper-catalyzed intramolecular cyclization of functionalized enamides. These processes are crucial for introducing diverse functionalities into the oxazole ring, highlighting the compound's reactivity and potential for further modification (Kumar et al., 2012).

Physical Properties Analysis

The physical properties of oxazole derivatives are closely related to their molecular structure. The synthesis and characterization of such compounds, including their crystal structure and physical form, provide a basis for understanding the physical characteristics of “(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]” and similar molecules.

Chemical Properties Analysis

The chemical properties of oxazoles and their derivatives are influenced by their molecular framework and substituents. Studies on the reactivity, such as selective oxidation reactions and the formation of methylene-bridged bis-1,3-dicarbonyl derivatives, shed light on the chemical behavior and potential applications of these compounds in various fields (Li et al., 2009).

Scientific Research Applications

  • Catalytic Phospho-Transfer Reaction : Jiang et al. (2001) discussed the synthesis and characterization of complexes containing this compound. These complexes were examined as catalyst precursors in the catalytic phospho-transfer reaction, indicating its potential in catalysis (Jiang et al., 2001).

  • Enantioselective Diels–Alder Catalysis : Faller and Lavoie (2001) reported the use of a chiral ruthenium bisoxazoline complex, derived from this compound, as an efficient catalyst for enantioselective Diels–Alder reactions (Faller & Lavoie, 2001).

  • Conformational Analysis Using Vibrational Circular Dichroism Spectroscopy : Aamouche and Stephens (2011) conducted a study on the conformations of the chiral bisoxazoline, exploring its various stable conformations using density functional theory (DFT) calculations. This research highlights the compound's relevance in structural chemistry (Aamouche & Stephens, 2011).

  • Photophysical Properties in Light-Emitting Electrochemical Cells : Heo and Choe (2015) discussed the synthesis and characterization of cationic iridium(III) complexes using this compound as an ancillary ligand. These complexes were used in light-emitting electrochemical cells (LECs), indicating its application in lighting technologies (Heo & Choe, 2015).

  • Enantioselective Catalysis Using Copper Complexes : Müller et al. (1991) reported the synthesis of C2-symmetric tetrahydro-2,2'-methylenebis[oxazoles] and their use as chiral ligands in copper complexes for enantioselective catalysis (Müller et al., 1991).

  • Potential Topoisomerase I Inhibitory Activity : Delot et al. (2009) synthesized a series of compounds related to this chemical structure, exploring their potential as topoisomerase I inhibitors (Delot et al., 2009).

Safety And Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It should be handled with care, using personal protective equipment such as dust masks, eyeshields, and gloves .

Future Directions

While specific future directions for this compound are not mentioned in the available resources, similar compounds have been used in the synthesis of isoxazolidine derivatives by reacting nitrone with α,β-unsaturated acyl phosphonate . This suggests potential applications in organic synthesis and medicinal chemistry.

properties

IUPAC Name

(3aR,8bS)-2-[[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]methyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-3-7-14-12(5-1)9-16-20(14)22-18(24-16)11-19-23-21-15-8-4-2-6-13(15)10-17(21)25-19/h1-8,16-17,20-21H,9-11H2/t16-,17-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHSVQLSNIGJNC-JYWFKMLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)CC4=NC5C(O4)CC6=CC=CC=C56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)CC4=N[C@@H]5[C@H](O4)CC6=CC=CC=C56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452334
Record name (3aS,8aR,3a'S,8a'R)-2,2'-Methylenebis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]

CAS RN

175166-49-1
Record name (3aS,8aR,3a'S,8a'R)-2,2'-Methylenebis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Reactant of Route 2
(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Reactant of Route 3
(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Reactant of Route 4
(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Reactant of Route 5
(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Reactant of Route 6
(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]

Citations

For This Compound
1
Citations
G Desimoni, G Faita, P Quadrelli - Chemical Reviews, 2014 - ACS Publications
Besides the increased electrophilicity due to the presence of an electron-withdrawing ester substituent, the 4-substituted (E)-2-oxo-3-butenoates (A) gain a specific advantage from the …
Number of citations: 48 pubs.acs.org

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